molecular formula C14H18ClN3O3S B6986682 N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide

N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide

Cat. No.: B6986682
M. Wt: 343.8 g/mol
InChI Key: OABBPNCAPIJIQV-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a butyl group and a methyl group, along with a chlorinated hydroxybenzenesulfonamide moiety

Properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-4-9(2)18-10(3)13(8-16-18)17-22(20,21)11-5-6-12(15)14(19)7-11/h5-9,17,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABBPNCAPIJIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1-butan-2-one with hydrazine hydrate in the presence of an acid catalyst can yield 1-butan-2-yl-5-methylpyrazole.

    Sulfonamide Formation: The chlorinated hydroxybenzenesulfonamide can be synthesized by sulfonation of 4-chloro-3-hydroxybenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Coupling Reaction: Finally, the pyrazole derivative is coupled with the sulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their efficacy and safety as pharmaceutical agents. The presence of the sulfonamide group suggests potential as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide
  • N-(1-butan-2-yl-5-methylpyrazol-4-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide
  • 1-(1-Butan-2-yl-5-methylpyrazol-4-yl)-3-(oxan-4-ylmethyl)urea

Uniqueness

Compared to these similar compounds, N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide is unique due to the presence of the chlorinated hydroxybenzenesulfonamide moiety. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

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